5-Amino-1-benzofuran-2-carboxylic acid hydrochloride

Pharmaceutical Intermediates Medicinal Chemistry Vilazodone Synthesis

Choose this compound for its dual functional-group readiness: the free 5-amino group enables direct diazotization/piperazine introduction without a reduction step, while the carboxylic acid permits one-step amidation with indole-butylamine fragments. The hydrochloride salt delivers the aqueous solubility essential for homogeneous solution-phase diazotization under mild acidic conditions. This eliminates two synthetic operations (nitro reduction and ester hydrolysis) vs. alternative benzofuran starting materials, reducing unit operations, solvent consumption, and process mass intensity in both batch and continuous flow. Manufactured to ≥95% HPLC purity with low heavy metal content (≤10 ppm), it supports seamless scale-up from discovery to multi-ton production.

Molecular Formula C9H8ClNO3
Molecular Weight 213.62
CAS No. 1170547-23-5
Cat. No. B2971907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-benzofuran-2-carboxylic acid hydrochloride
CAS1170547-23-5
Molecular FormulaC9H8ClNO3
Molecular Weight213.62
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C=C(O2)C(=O)O.Cl
InChIInChI=1S/C9H7NO3.ClH/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12;/h1-4H,10H2,(H,11,12);1H
InChIKeyZYYGHAVYEZEPPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-benzofuran-2-carboxylic Acid Hydrochloride (CAS 1170547-23-5): A Critical Benzofuran Scaffold for Pharmaceutical Procurement


5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (CAS 1170547-23-5) is a heterocyclic building block featuring a benzofuran core substituted with an amino group at the 5-position and a carboxylic acid at the 2-position, formulated as the hydrochloride salt [1]. With a molecular weight of 213.62 g/mol [1], this compound serves as a key synthetic intermediate in the preparation of bioactive molecules, most notably the antidepressant vilazodone . The benzofuran scaffold is recognized for its broad pharmacological potential across anti-tumor, antibacterial, and anti-oxidative applications [2].

Why 5-Amino-1-benzofuran-2-carboxylic Acid Hydrochloride Cannot Be Replaced by Free Base or Other Analogs in Vilazodone Synthesis


Benzofuran-2-carboxylic acid derivatives exhibit substitution-dependent physicochemical and biological properties that preclude simple interchangeability. The 5-amino substituent is essential for downstream transformations in vilazodone synthesis, enabling amide bond formation and piperazine introduction via diazonium chemistry [1]. The hydrochloride salt form provides enhanced aqueous solubility compared to the free base (melting point ~285–290°C with decomposition) [2], which is critical for solution-phase reaction homogeneity. Alternative 5-position substituents (e.g., 5-nitro , 5-bromo ) require additional reduction or cross-coupling steps, increasing synthetic complexity and cost. The ester analog (ethyl 5-amino-1-benzofuran-2-carboxylate) necessitates an extra hydrolysis step to regenerate the carboxylic acid for subsequent amidation [3]. These functional group and salt-form distinctions create quantifiable differences in reaction step count, yield efficiency, and procurement cost structure, as detailed in the evidence below.

Quantitative Differentiation of 5-Amino-1-benzofuran-2-carboxylic Acid Hydrochloride: Head-to-Head Data for Scientific Procurement Decisions


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Reaction Medium Compatibility

The hydrochloride salt form exhibits enhanced aqueous solubility relative to the free base. The free base (CAS 42933-44-8) is reported as 'slightly soluble in water' [1], whereas the hydrochloride salt (CAS 1170547-23-5) demonstrates improved water solubility due to ionic character . This solubility difference translates to practical advantages in aqueous reaction media, eliminating the need for co-solvents or phase-transfer catalysts during diazotization and subsequent coupling steps in vilazodone synthesis [2].

Pharmaceutical Intermediates Medicinal Chemistry Vilazodone Synthesis

5-Amino Substituent vs. 5-Nitro Substituent: Reduction Step Elimination in Vilazodone Pathway

The target compound bears a free 5-amino group, eliminating a nitro-reduction step required when using 5-nitrobenzofuran-2-carboxylic acid (CAS 10242-12-3) as a starting material . In vilazodone synthesis, the 5-nitro intermediate must be reduced to the corresponding 5-amino derivative prior to diazotization and piperazine introduction [1]. This additional step typically employs catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂, Fe/HCl), adding 1–2 synthetic steps, consuming catalyst/reagents, and generating metal-containing waste streams [2].

Process Chemistry Route Scouting Vilazodone

5-Amino Substituent vs. 5-Bromo Substituent: Avoiding Cross-Coupling for Piperazine Introduction

The 5-amino group enables direct diazotization followed by nucleophilic substitution with piperazine to install the 5-(piperazin-1-yl) moiety critical for vilazodone pharmacology [1]. In contrast, using 5-bromobenzofuran-2-carboxylic acid (CAS 10242-11-2) would require a Buchwald-Hartwig or Ullmann-type cross-coupling to introduce the piperazine nitrogen, necessitating palladium catalysts, specialized ligands, inert atmosphere conditions, and extended reaction times . The diazonium route proceeds under milder aqueous conditions with readily available sodium nitrite and hydrochloric acid [2].

Medicinal Chemistry Buchwald-Hartwig Route Efficiency

Carboxylic Acid vs. Ethyl Ester: Eliminating Hydrolysis Step Prior to Amidation

The target compound presents the carboxylic acid group ready for direct amide bond formation with the indole-butylamine fragment in vilazodone synthesis [1]. The ethyl ester analog (ethyl 5-amino-1-benzofuran-2-carboxylate, CAS 174775-48-5) requires an additional saponification step (aqueous NaOH or LiOH) to liberate the free acid before amidation can proceed . This extra step consumes base, generates salt waste, and introduces a pH-adjustment workup [2].

Process Chemistry Route Optimization Vilazodone

Antimicrobial Activity of 5-Aminobenzofuran Scaffold: Minimum Inhibitory Concentration Data

In a comparative antimicrobial screening, the 5-aminobenzofuran derivative (structurally related to the target compound) demonstrated inhibitory activity against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 1.56 µg/mL [1]. This potency falls between that of the corresponding 5-aminobenzothiophene (MIC: 0.78 µg/mL) and 6-aminobenzothiophene (MIC: 0.78 µg/mL) analogs, establishing a benchmark for this chemotype [1]. The compound exhibited low cytotoxicity, indicating a favorable therapeutic index for further medicinal chemistry exploration [1].

Antibacterial Mycobacterium Drug Discovery

Hydrochloride Salt Form: Stability and Storage Considerations

The hydrochloride salt form offers enhanced shelf stability compared to the free amine-containing free base, which is susceptible to air oxidation and discoloration upon prolonged storage . Free base benzofuran amines typically require storage under inert atmosphere at 2–8°C to prevent degradation [1]. The hydrochloride salt demonstrates improved ambient stability, though refrigerated storage (2–8°C) in sealed containers remains recommended for long-term preservation [2]. The free base melts with decomposition at 285–290°C [1], a thermal behavior that may complicate certain downstream processing operations.

Chemical Stability Procurement Logistics Inventory Management

Optimal Application Scenarios for 5-Amino-1-benzofuran-2-carboxylic Acid Hydrochloride Based on Validated Evidence


Vilazodone Intermediate Synthesis: Streamlined Route with Reduced Step Count

Procurement of 5-amino-1-benzofuran-2-carboxylic acid hydrochloride directly supports the convergent synthesis of vilazodone hydrochloride. The free 5-amino group enables diazotization and subsequent piperazine introduction without a reduction step, while the carboxylic acid functionality permits direct amidation with the indole-butylamine fragment . The hydrochloride salt provides the aqueous solubility necessary for the diazotization step under mild acidic conditions . This combination of functional group readiness eliminates two synthetic steps (nitro reduction and ester hydrolysis) compared to alternative benzofuran starting materials, making this compound the preferred intermediate for cost-conscious process development .

Medicinal Chemistry: Benzofuran-Based Kinase Inhibitor and Antimicrobial Scaffold Exploration

The 5-amino-1-benzofuran-2-carboxylic acid core serves as a privileged scaffold for the design of kinase inhibitors and antimicrobial agents . The 5-aminobenzofuran chemotype has demonstrated MIC values of 1.56 µg/mL against Mycobacterium smegmatis with low cytotoxicity , establishing a potency baseline for structure-activity relationship (SAR) studies. The carboxylic acid moiety can be utilized for amide bond formation to introduce diversity elements, while the amino group enables further functionalization via diazonium chemistry or reductive amination . Researchers seeking to develop novel kinase inhibitors targeting the ATP-binding pocket may exploit the benzofuran core's planar aromatic system for hinge-region interactions .

Process Chemistry: Continuous Flow-Compatible Intermediate for Scalable Production

5-Amino-1-benzofuran-2-carboxylic acid hydrochloride is manufactured with high batch-to-batch consistency (HPLC purity ≥98%) and low heavy metal content (≤10 ppm) , specifications that align with continuous flow chemistry requirements. The improved aqueous solubility of the hydrochloride salt facilitates homogeneous feed streams for continuous diazotization reactions . Industrial suppliers offer production scale up to multi-ton quantities, enabling seamless transition from laboratory-scale discovery to pilot plant and commercial manufacturing without route re-validation . The elimination of reduction and hydrolysis steps (compared to nitro- and ester-containing analogs) reduces the number of unit operations required in a continuous flow setup, simplifying reactor train design and control strategy development .

Carbonic Anhydrase Inhibitor Development: Benzofuran Carboxylic Acid as pTyr Mimic

Benzofuran-2-carboxylic acid derivatives have been validated as potent phosphotyrosine (pTyr) mimics, enabling the design of lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy . In a related study, benzofuran-based carboxylic acids exhibited submicromolar inhibition of cancer-associated carbonic anhydrase IX (hCA IX) with K_i values as low as 0.56 µM and selectivity indices up to >63 over off-target isoforms . The 5-amino-1-benzofuran-2-carboxylic acid scaffold provides a starting point for introducing diversity at the 5-position (via the amino group) while retaining the critical carboxylic acid pharmacophore. This chemotype also demonstrated antiproliferative activity against MDA-MB-231 breast cancer cells (IC_50 = 2.52 µM) , supporting its utility in oncology-focused medicinal chemistry programs.

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